molecular formula C18H20N6O B2719995 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2191213-57-5

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Número de catálogo B2719995
Número CAS: 2191213-57-5
Peso molecular: 336.399
Clave InChI: RGZQCFAHVNKPBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
The exact mass of the compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Muscarinic Activities

Research on similar triazole and tetrazole derivatives, including the synthesis and evaluation of their muscarinic activities, has been conducted. These studies involve the synthesis of methyl or unsubstituted triazoles, triazoles, and tetrazoles substituted with azabicyclo groups. Their potency and efficacy as muscarinic ligands were determined through radioligand binding assays, highlighting the relationship between the electrostatic potential of the compounds and their biological activity (Wadsworth et al., 1992).

Nanocatalysis for Heterocyclic Synthesis

Another area of application involves using magnetic nanoparticle-supported catalysts for the synthesis of heterocyclic compounds like quinazolinones and benzimidazoles. This approach features the use of 1,4-Diazabicyclo[2.2.2]octane tribromide supported on magnetic nanoparticles as an efficient catalyst for oxidative cyclization processes, demonstrating its utility in synthesizing complex organic structures (Rostami et al., 2017).

Structural and Catalytic Studies

Further research has explored the structural characteristics and potential catalytic applications of compounds derived from 1,2-bis(1H-tetrazol-5-yl)ethane. These studies have focused on the synthesis of terminal bis-acetylenes and their behavior in cycloaddition reactions, contributing to the development of new heterocyclic assemblies with potential application in various fields, including materials science and catalysis (Ishmetova et al., 2016).

Molecular Interactions and Stability

Investigations into the molecular interactions and stability of triazole derivatives have provided insights into their electronic properties and thermal behavior. This includes studies on donor-acceptor triazenes, which have been synthesized and characterized to understand their structural stability and potential applications in materials chemistry (Khramov & Bielawski, 2007).

Antimicrobial Activities

Research has also been conducted on the synthesis and characterization of novel derivatives for evaluating their antimicrobial and antifungal activities. This includes the development of compounds with potential therapeutic applications, demonstrating the broad utility of such chemical structures in the search for new bioactive substances (Pejchal et al., 2015).

Propiedades

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(11-22-12-19-16-3-1-2-4-17(16)22)24-13-5-6-14(24)10-15(9-13)23-8-7-20-21-23/h1-4,7-8,12-15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQCFAHVNKPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.